molecular formula C13H16O4 B116118 2-Ethoxycarbonyl-3-phenylbutanoic acid CAS No. 150881-63-3

2-Ethoxycarbonyl-3-phenylbutanoic acid

Cat. No. B116118
CAS RN: 150881-63-3
M. Wt: 236.26 g/mol
InChI Key: LLLQIARWTGHOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxycarbonyl-3-phenylbutanoic acid (ECPBA) is a chemical compound that belongs to the family of butanoic acids. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C13H16O4. ECPBA has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Ethoxycarbonyl-3-phenylbutanoic acid is not fully understood, but studies suggest that it acts by inhibiting the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. 2-Ethoxycarbonyl-3-phenylbutanoic acid also appears to activate the peroxisome proliferator-activated receptor-γ (PPAR-γ), which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
2-Ethoxycarbonyl-3-phenylbutanoic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to reduce oxidative stress and improve insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Ethoxycarbonyl-3-phenylbutanoic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is the lack of information on the potential side effects of the compound, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-Ethoxycarbonyl-3-phenylbutanoic acid, including further studies on its potential applications in the field of pharmaceuticals, particularly as an anti-inflammatory and anti-tumor agent. Other areas of research could include its potential applications in materials science and as an agrochemical. Additionally, further studies are needed to determine the potential side effects of the compound and its safety profile.

Scientific Research Applications

2-Ethoxycarbonyl-3-phenylbutanoic acid has been extensively studied for its potential applications in the field of pharmaceuticals. It has shown promising results as an anti-inflammatory and analgesic agent, with studies indicating that it can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-Ethoxycarbonyl-3-phenylbutanoic acid has also been shown to possess anti-tumor properties, with studies indicating that it can induce apoptosis in cancer cells.

properties

CAS RN

150881-63-3

Product Name

2-Ethoxycarbonyl-3-phenylbutanoic acid

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-ethoxycarbonyl-3-phenylbutanoic acid

InChI

InChI=1S/C13H16O4/c1-3-17-13(16)11(12(14)15)9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15)

InChI Key

LLLQIARWTGHOJV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(C)C1=CC=CC=C1)C(=O)O

Canonical SMILES

CCOC(=O)C(C(C)C1=CC=CC=C1)C(=O)O

synonyms

Propanedioic acid, (1-phenylethyl)-, monoethyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

The ethyl (1-phenylethyl)malonate is stirred overnight with sodium hydroxide (1.3 eq) in an acetone/water (3:1 by volume) mixture. After concentrating to dryness, the residue is taken up with water (40 mL) and the mixture is then extracted three times with ethyl acetate (25 mL). The organic phase is washed, dried, filtered and concentrated to dryness to yield 3.5 g of 2-ethoxycarbonyl-3-phenylbutanoic acid in a 65% yield in the form of an oil, having the following characteristics: Rf =0.50 [methylene chloride/methanol (9:1 by volume)].
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